

1-Azidobutane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Azidobutane

Cat. No.: B1275071

[Get Quote](#)

In-Depth Technical Guide to 1-Azidobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-azidobutane**, a versatile chemical intermediate with significant applications in organic synthesis and drug development. The document details its chemical properties, synthesis, and reactivity, with a focus on its role in bioconjugation via "click chemistry."

Core Chemical and Physical Properties

1-Azidobutane, also known as butyl azide, is a key building block in organic chemistry. Its azide functional group imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of nitrogen-containing compounds.

Property	Value	Source
Molecular Formula	C4H9N3	[1] [2]
Molecular Weight	99.13 g/mol	[1] [3]
CAS Number	7332-00-5	[1] [2]
Appearance	(Not specified in search results)	
Boiling Point	(Not specified in search results)	
Storage Conditions	Store at 2°C - 8°C	[1]

Synthesis of 1-Azidobutane

The most common and established method for synthesizing **1-azidobutane** is through a nucleophilic substitution (SN2) reaction.[\[3\]](#) This involves the reaction of a 1-halobutane (such as 1-bromobutane or 1-chlorobutane) with an azide salt, typically sodium azide.[\[3\]](#)[\[4\]](#) The choice of solvent is crucial for the efficiency of this reaction, with polar aprotic solvents like dimethyl sulfoxide (DMSO) being effective.[\[3\]](#)[\[4\]](#)

Experimental Protocol: Synthesis from 1-Chlorobutane

The following protocol describes a representative synthesis of **1-azidobutane** from 1-chlorobutane.

Materials:

- 1-Chlorobutane
- Sodium azide (NaN3)
- Dimethyl sulfoxide (DMSO)
- Ice-cold distilled water
- Ether

- Saturated sodium bicarbonate solution
- Magnesium sulfate (MgSO₄)

Procedure:

- In a flask, combine 1-chlorobutane, sodium azide, and DMSO.[\[4\]](#)
- Ensure the reaction mixture is kept under anhydrous conditions and stir magnetically at room temperature for 14 hours.[\[4\]](#)
- After the reaction is complete, add ice-cold distilled water to the mixture.[\[4\]](#)
- Extract the aqueous mixture with ether.[\[4\]](#)
- Wash the organic phase with a saturated sodium bicarbonate solution.[\[4\]](#)
- Dry the organic phase over magnesium sulfate.[\[4\]](#)
- Filter the mixture and evaporate the solvent under reduced pressure to yield **1-azidobutane**.
[\[4\]](#)

Purification:

Further purification of the crude **1-azidobutane** can be achieved by fractional distillation. This technique separates liquids based on their boiling points and is effective for removing any remaining starting materials or byproducts.

Spectroscopic Data for 1-Azidobutane

Characterization of **1-azidobutane** is typically performed using various spectroscopic methods. While specific spectra were not found in the search results, the expected spectroscopic features are described below based on the molecular structure.

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the four different proton environments of the butyl chain. The protons closest to the azide group (α -protons) would be the most deshielded.
¹³ C NMR	Four distinct signals for the four carbon atoms of the butyl group. The carbon atom bonded to the azide group would have a characteristic chemical shift.
FT-IR	A strong, characteristic absorption band for the azide (-N ₃) asymmetric stretch, typically in the region of 2100 cm ⁻¹ . C-H stretching and bending vibrations for the butyl group would also be present.

Applications in Drug Development: The "Click" Reaction

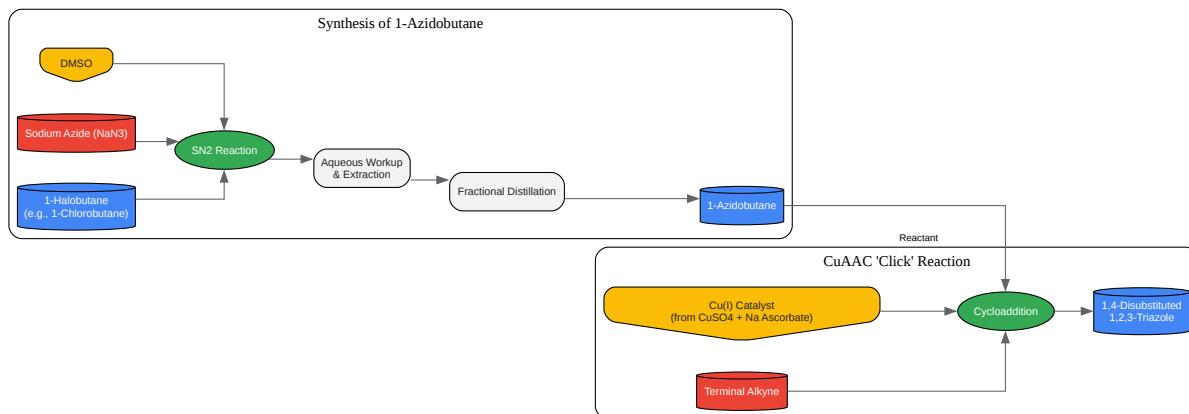
A primary application of **1-azidobutane** in drug development and for researchers is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". [3] This reaction forms a stable triazole ring by reacting an azide with a terminal alkyne. This highly efficient and specific reaction is widely used for bioconjugation, linking molecules of interest to biomolecules such as proteins or nucleic acids.[3]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a CuAAC reaction using an azide and an alkyne.

Materials:

- Azide-containing molecule (e.g., **1-azidobutane**)


- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate (as a reducing agent)
- Appropriate solvent (e.g., a mixture of water and a suitable organic solvent)

Procedure:

- Dissolve the azide and alkyne in the chosen solvent system.
- Add a solution of copper(II) sulfate.
- Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
- Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the triazole product can be isolated using standard purification techniques, such as column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent "click" reaction of **1-azidobutane**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-azidobutane** and its application in a CuAAC reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Azidobutane | 7332-00-5 | HAA33200 | Biosynth [biosynth.com]

- 2. 1-azidobutane | 7332-00-5 | Buy Now [molport.com]
- 3. 1-Azidobutane | 7332-00-5 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [1-Azidobutane molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1275071#1-azidobutane-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com